1-methyl-6-oxo-4-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide
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Description
1-methyl-6-oxo-4-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H17N3O2S2 and its molecular weight is 407.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Research on compounds structurally related to "1-methyl-6-oxo-4-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide" focuses on their synthesis, characterization, and exploration for biological activities. For example, the synthesis of novel heterocyclic compounds through condensation reactions and their potential as biologically active molecules have been a significant area of study. These compounds are investigated for a wide range of biological activities, including antimicrobial, antihypertensive, and anti-ulcer properties, indicating the diverse therapeutic potential of such molecules (Kulbhushan Rana, B. Kaur, G. Chaudhary, Suresh Kumar, S. Goyal, 2011).
Chemical Characterization and Reactions
Detailed chemical characterization and investigation of reactions involving these compounds are essential for understanding their properties and potential applications. Studies include the synthesis of monoamide isomers and their structural characterization using spectroscopic techniques, which provides insights into the substituent effects on the chemical behavior and properties of these compounds (M. Kadir, N. Mansor, U. Osman, 2017).
Synthesis of Derivatives and Analogues
The research also extends to the synthesis of derivatives and analogues of these compounds, exploring various chemical reactions to generate new molecules with potentially useful properties. This includes the use of palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions to produce a variety of heterocyclic derivatives, showcasing the versatility and synthetic utility of these compounds (A. Bacchi, M. Costa, Nicola Della Ca’, B. Gabriele, G. Salerno, Silvia Cassoni, 2005).
Luminescence Sensitization
In addition to their potential biological applications, derivatives of dihydropyridines and related compounds have been studied for their ability to sensitize luminescence, indicating their potential use in materials science and photophysical applications. For instance, the study of complexes with lanthanide ions and their emission sensitization presents an intriguing application in the field of luminescent materials (Rodney A. Tigaa, Gary J Lucas, A. de Bettencourt-Dias, 2017).
Properties
IUPAC Name |
1-methyl-6-oxo-4-thiophen-2-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S2/c1-24-12-17(16(10-20(24)25)19-3-2-7-28-19)21(26)23-11-14-4-6-22-18(9-14)15-5-8-27-13-15/h2-10,12-13H,11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTAUZIVWRMFRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)C2=CC=CS2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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